molecular formula C24H22N2O2 B6294769 (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) CAS No. 2097145-90-7

(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)

Cat. No.: B6294769
CAS No.: 2097145-90-7
M. Wt: 370.4 g/mol
InChI Key: DPPQMGTZLCMJSM-UWHLTILDSA-N
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Description

The compound (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is a chiral bisoxazoline ligand characterized by a cyclobutane-1,1-diyl bridge connecting two indeno[1,2-d]oxazole moieties. Its stereochemistry (3aR,3a'R,8aS,8a'S) confers rigidity and specific spatial arrangements, making it valuable in asymmetric catalysis.

Properties

IUPAC Name

(3aS,8bR)-2-[1-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-3-8-16-14(6-1)12-18-20(16)25-22(27-18)24(10-5-11-24)23-26-21-17-9-4-2-7-15(17)13-19(21)28-23/h1-4,6-9,18-21H,5,10-13H2/t18-,19-,20+,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPQMGTZLCMJSM-UWHLTILDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)(C2=N[C@H]3[C@@H](O2)CC4=CC=CC=C34)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is a novel synthetic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
Molecular Formula C24_{24}H22_{22}N2_2O2_2
Molecular Weight 370.44 g/mol
CAS Number 2097145-90-7
PubChem ID 146013168

Structural Characteristics

The compound features a cyclobutane moiety linked to two indeno[1,2-d]oxazole units. The stereochemistry of the compound is significant for its biological activity, as specific isomers may exhibit different pharmacological effects.

Antitumor Activity

Research has indicated that cyclobutane-containing compounds exhibit antitumor properties. A study highlighted the effectiveness of similar structures in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . While specific data on this compound's antitumor activity is limited, its structural analogs have shown promise in preclinical studies.

Antimicrobial Properties

Cyclobutane derivatives have been recognized for their antimicrobial activities. A review of cyclobutane-containing alkaloids revealed that many possess significant antibacterial and antifungal properties . The potential of this compound to act against microbial pathogens warrants further investigation.

Hypotensive Effects

Historical research has documented hypotensive activities associated with cyclobutane derivatives. For instance, a study from 1964 reported that certain cyclobutane compounds could lower blood pressure in animal models . This suggests a possible cardiovascular application for our compound.

The mechanisms underlying the biological activities of (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) may involve:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and microbial metabolism.
  • Modulation of Cell Signaling Pathways : The compound may interact with various signaling pathways that regulate cell proliferation and apoptosis.

Case Study 1: Antitumor Screening

A preliminary screening of related indeno[1,2-d]oxazole derivatives demonstrated significant cytotoxicity against several cancer cell lines. The study suggested that modifications to the indeno structure could enhance biological activity .

Case Study 2: Antimicrobial Testing

In vitro tests on cyclobutane derivatives showed promising results against Gram-positive and Gram-negative bacteria. These findings support the hypothesis that (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) could exhibit similar antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Key Features

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Bridge Type Molecular Formula Molecular Weight Stereochemistry Key Applications Synthetic Reference
Cyclobutane-1,1-diyl C24H22N2O2 386.45 g/mol 3aR,3a'R,8aS,8a'S Inferred: Asymmetric catalysis Not explicitly provided
Cyclopropane-1,1-diyl C23H20N2O2 366.42 g/mol 3aR,3a'R,8aS,8a'S Catalysis; synthesized via NH4Cl quenching
Cyclopentane-1,1-diyl C27H28N2O2 412.52 g/mol 3aS,3a'S,8aR,8a'R Laboratory research (non-medical)
Methylene (CH2) C21H18N2O2 330.38 g/mol 3aR-[2(3'aR,8'aS)] Chiral ligands for manufacturing
Propane-2,2-diyl (with phenyl) C35H30N2O2 510.62 g/mol 3aR,3a'R,8aS,8a'S Specialized catalysis (steric bulk)

Key Observations:

  • The cyclobutane bridge balances moderate strain with conformational rigidity, which may optimize substrate binding in catalytic applications.
  • Steric Effects : Bulky bridges (e.g., propane-2,2-diyl with phenyl groups in ) create steric hindrance, favoring enantioselectivity in reactions involving large substrates.
  • Stereochemical Impact : The 3aR,3a'R,8aS,8a'S configuration in the target compound and cyclopropane analog contrasts with the 3aS,3a'S,8aR,8a'R configuration in cyclopentane derivatives, influencing ligand-substrate interactions .
2.2 Spectral and Analytical Data

While direct spectral data for the cyclobutane-bridged compound are absent, comparisons with analogs highlight trends:

  • <sup>13</sup>C NMR : Cyclopropane-bridged derivatives show distinct signals for bridgehead carbons (e.g., 101 MHz, CDCl3 in ), whereas cyclopentane analogs exhibit upfield shifts due to reduced ring strain .
  • Chiral Purity : Compounds like [3aR-[2(3'aR,8'aS)]]-(+)-2,2'-Methylenebis(oxazole) achieve >98% purity, emphasizing the importance of stereochemical control in ligand synthesis .

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